![molecular formula C14H27BOSi B14352077 [2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane CAS No. 91877-28-0](/img/structure/B14352077.png)
[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane is a complex organosilicon compound that features a borabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- Formation of the Borabicyclo Structure : This step involves the cyclization of a suitable diene with a boron-containing reagent under controlled conditions to form the borabicyclo structure.
- Introduction of the Methoxy Group : The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion reacts with the borabicyclo intermediate.
- Attachment of the Ethyl Group : The ethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
- Trimethylsilylation : The final step involves the introduction of the trimethylsilyl group, typically using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane undergoes various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of boronic acids or borate esters.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of borohydrides.
- Substitution : The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
- Coupling Reactions : The ethyl group can participate in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form more complex structures.
- Oxidation : Hydrogen peroxide, m-chloroperbenzoic acid
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Halides, amines
- Coupling : Palladium catalysts, bases like potassium carbonate
- Oxidation : Boronic acids, borate esters
- Reduction : Borohydrides
- Substitution : Halogenated or aminated derivatives
- Coupling : Complex organic molecules
科学研究应用
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane has a wide range of applications in scientific research:
- Chemistry : Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
- Biology : Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
- Medicine : Explored for its potential use in drug delivery systems due to its unique structural properties.
- Industry : Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
作用机制
The mechanism of action of 2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane involves its interaction with molecular targets through its boron and silicon centers. The boron atom can form reversible covalent bonds with nucleophiles, while the silicon center can engage in hydrophobic interactions. These interactions enable the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
相似化合物的比较
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane can be compared with other boron-containing and silicon-containing compounds:
- Boronic Acids : Unlike boronic acids, this compound features a borabicyclo structure, providing enhanced stability and unique reactivity.
- Trimethylsilyl Compounds : Compared to other trimethylsilyl compounds, it offers additional functionality due to the presence of the borabicyclo moiety.
- Boranes : While boranes are primarily used as reducing agents, this compound’s structure allows for more diverse applications in synthesis and materials science.
List of Similar Compounds
- Boronic acids
- Trimethylsilyl chloride
- Boranes
- Borate esters
2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethylsilane , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
91877-28-0 |
|---|---|
分子式 |
C14H27BOSi |
分子量 |
250.26 g/mol |
IUPAC 名称 |
2-(3-methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C14H27BOSi/c1-16-15-10-13-7-12(5-6-17(2,3)4)8-14(9-13)11-15/h7,13-14H,5-6,8-11H2,1-4H3 |
InChI 键 |
IIGRGGYGAKFPRK-UHFFFAOYSA-N |
规范 SMILES |
B1(CC2CC(C1)C=C(C2)CC[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


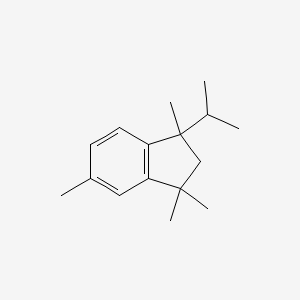

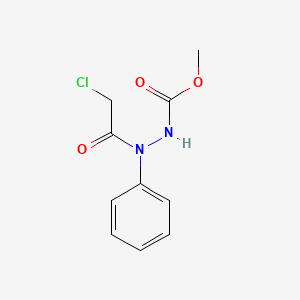
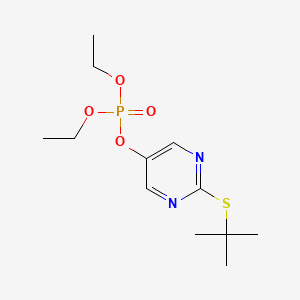
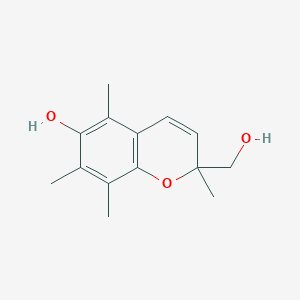

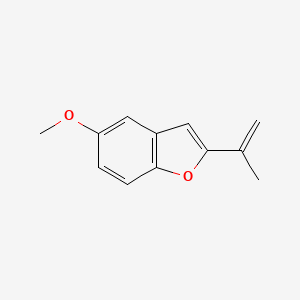
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

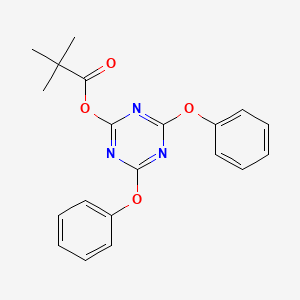

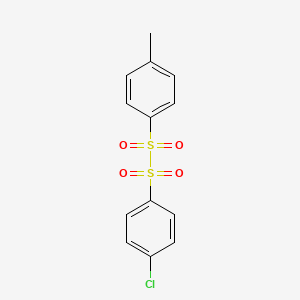
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
